[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone
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Overview
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C16H7Cl3F3N3O and its molecular weight is 420.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that it may interact with its targets, potentially bacterial phosphopantetheinyl transferases, to inhibit their function . This inhibition could lead to attenuation of secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
Given its potential inhibition of bacterial phosphopantetheinyl transferases, it may impact the pathways these enzymes are involved in, such as the production of certain metabolites .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting they may have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds can attenuate the production of certain metabolites in bacteria at sublethal doses , suggesting that this compound may have similar effects.
Action Environment
It is known that efflux can be a mechanism for resistance in bacteria , suggesting that the compound’s action may be influenced by factors such as the presence of efflux pumps in the bacterial cell membrane.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .
Cellular Effects
Preliminary studies suggest that it may have antibacterial activity . It has been found to inhibit bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .
Molecular Mechanism
It is known to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This inhibition attenuates secondary metabolism and thwarts bacterial growth .
Biological Activity
The compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone, also referred to as a pyrazolone derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
Chemical Formula: C15H10ClF3N2O
Molecular Weight: 335.70 g/mol
IUPAC Name: 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl-(2,4-dichlorophenyl)methanone
Appearance: Solid powder
Storage Conditions: Room temperature
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potential therapeutic agent in various diseases. Its structure suggests possible interactions with specific biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis and a target for herbicide development .
- Antimicrobial Activity : Preliminary studies indicate that pyrazolone derivatives exhibit antimicrobial properties, potentially making them suitable for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, suggesting a role in treating inflammatory diseases .
Case Study 1: Herbicide Development
A study highlighted the compound's effectiveness as a herbicide through structure-based virtual screening. It was found to inhibit PDS with a comparable affinity to existing commercial herbicides . This indicates its potential application in agricultural practices.
Case Study 2: Antimicrobial Testing
Research into the antimicrobial properties of pyrazolone derivatives demonstrated significant activity against various bacterial strains. The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting vital processes.
Case Study 3: Anti-inflammatory Properties
In vitro studies revealed that the compound could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests its potential use in treating chronic inflammatory conditions .
Comparative Table of Biological Activities
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3F3N3O/c17-10-1-2-11(12(18)4-10)15(26)25-7-8(5-24-25)14-13(19)3-9(6-23-14)16(20,21)22/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILEWFPNJJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.